Home > Products > Screening Compounds P108476 > Rifamycin, 25-O-deacetyl-
Rifamycin, 25-O-deacetyl- - 17750-90-2

Rifamycin, 25-O-deacetyl-

Catalog Number: EVT-3198037
CAS Number: 17750-90-2
Molecular Formula: C35H45NO11
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifamycin, 25-O-deacetyl- is a derivative of Rifamycin, a naturally occurring antibiotic produced by the bacterium Amycolatopsis mediterranei . It belongs to the ansamycin class of antibiotics, characterized by their complex structure containing a naphthalene ring system spanned by a long aliphatic bridge . Rifamycin, 25-O-deacetyl- serves as a key intermediate in the synthesis of various rifamycin derivatives, including the clinically relevant Rifabutin . It is also a significant metabolite of Rifabutin observed in humans and animals . In scientific research, Rifamycin, 25-O-deacetyl- is utilized to study metabolic pathways of Rifabutin and to investigate its interaction with other drugs .

Rifamycin SV

    Compound Description: Rifamycin SV is a semisynthetic rifamycin antibiotic. It is a precursor in the synthesis of rifampicin and is also used as an antimycobacterial agent. []

    Relevance: Rifamycin SV is structurally very similar to Rifamycin, 25-O-deacetyl-. The key difference is the presence of a hydroxyl group at the 25th position in Rifamycin SV, while Rifamycin, 25-O-deacetyl- lacks this hydroxyl group, as indicated by the "25-O-deacetyl" prefix. [] This close structural relationship makes Rifamycin SV a key compound for understanding the structure-activity relationship of rifamycins.

30-Hydroxy-KRM-1648

    Compound Description: 30-Hydroxy-KRM-1648 (also known as 30-hydroxyrifalazil) is a major metabolite of the rifamycin derivative KRM-1648 (rifalazil). It is formed via 30-hydroxylation of KRM-1648, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4 in humans. [, ] While 30-Hydroxy-KRM-1648 shows potent antimicrobial activity, it demonstrates slightly less potency against mycobacteria compared to the parent compound KRM-1648. []

    Relevance: Although not directly derived from Rifamycin, 25-O-deacetyl-, 30-Hydroxy-KRM-1648 is relevant due to its relationship with another rifamycin derivative, KRM-1648, and its shared metabolic pathway. Both KRM-1648 and Rifamycin, 25-O-deacetyl- are metabolized via deacetylation at the 25th position. [, ] This shared metabolic transformation suggests a close structural relationship between these rifamycin derivatives.

25-Deacetyl-30-hydroxy-KRM-1648

    Compound Description: 25-Deacetyl-30-hydroxy-KRM-1648 is a metabolite of the rifamycin derivative KRM-1648 (rifalazil), formed through a combination of deacetylation at the 25th position and hydroxylation at the 30th position. [] This metabolite demonstrates significant antimicrobial activity.

    Relevance: 25-Deacetyl-30-hydroxy-KRM-1648 is a direct metabolite of 25-Deacetyl-KRM-1648, which shares the same deacetylated core structure as Rifamycin, 25-O-deacetyl-. [] The presence of this metabolite further strengthens the link between KRM-1648 and Rifamycin, 25-O-deacetyl- in terms of metabolic pathways and potential for structural modification.

Rifampicin

    Compound Description: Rifampicin (also known as rifampin) is a semisynthetic rifamycin antibiotic widely used in the treatment of tuberculosis, leprosy, and other infections. [] It acts by inhibiting bacterial DNA-dependent RNA polymerase. []

    Relevance: Rifampicin belongs to the rifamycin class of antibiotics, sharing the core structure with Rifamycin, 25-O-deacetyl-. [, ] Although Rifampicin possesses a more complex substituent at the 3rd position and an additional methyl group at the 4th position compared to Rifamycin, 25-O-deacetyl-, the common core structure highlights their close relationship within the rifamycin family.

Rifabutin

    Compound Description: Rifabutin is a rifamycin-derived antibiotic primarily used to treat tuberculosis, particularly in patients with HIV infection. It is metabolized in the liver, and its major metabolite is 25-O-deacetylrifabutin. [, ]

    Relevance: Like Rifamycin, 25-O-deacetyl-, Rifabutin also undergoes deacetylation at the 25th position, generating 25-O-deacetylrifabutin as its primary metabolite. [, ] This shared metabolic pathway and the structural similarity of their deacetylated metabolites suggest a close structural relationship between Rifabutin and Rifamycin, 25-O-deacetyl-.

KRM-1648 (Rifalazil)

    Compound Description: KRM-1648, also known as rifalazil, is a rifamycin derivative developed as a potential treatment for tuberculosis. It exhibits potent activity against both Mycobacterium tuberculosis and Mycobacterium avium complex (MAC). [, ]

    Relevance: KRM-1648 is structurally related to Rifamycin, 25-O-deacetyl- due to their shared core rifamycin structure and the fact that both compounds undergo deacetylation at the 25th position as a metabolic transformation. [, , ] This shared metabolic pathway and similar structural features suggest their close relationship within the rifamycin family.

25-O-deacetyl rifabutin

    Compound Description: 25-O-deacetyl rifabutin is a major metabolite of rifabutin, formed through deacetylation at the 25th position. [, ] It is less active than the parent drug but contributes to the overall efficacy of rifabutin treatment.

    Relevance: 25-O-deacetyl rifabutin is directly comparable to Rifamycin, 25-O-deacetyl- as they are both deacetylated forms of their respective parent rifamycin compounds. [, ] They share a highly similar core structure, highlighting the importance of the 25-O-acetyl group in modulating the activity and pharmacokinetic properties of rifamycin antibiotics.

Rifamycin O

    Compound Description: Rifamycin O is a natural ansamycin antibiotic that can be synthesized by oxidizing rifamycin B. While considered active, its solid-state conformation is typically associated with non-active compounds. []

    Relevance: Rifamycin O belongs to the same ansamycin class as Rifamycin, 25-O-deacetyl-. Despite having a different substituent at the 3rd position, both compounds share a very similar core structure, highlighting their close relationship within the ansamycin family. []

3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin

    Compound Description: 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin (also known as KRM-1648 or rifalazil) is a rifamycin derivative with potent antimicrobial activity. It is metabolized to three major metabolites in dogs: 25-deacetyl KRM-1648, 30-hydroxy KRM-1648, and 25-deacetyl-30-hydroxy KRM-1648. []

    Relevance: This compound, also referred to as KRM-1648 (Rifalazil) in this list, is structurally related to Rifamycin, 25-O-deacetyl- because both undergo deacetylation at the 25th position as a key metabolic transformation. [] This shared metabolic pathway indicates a close structural relationship between these rifamycin derivatives.

25-O-Deacetylrifamycin S

    Compound Description: 25-O-Deacetylrifamycin S is a rifamycin derivative that is structurally similar to rifamycin S but lacks the acetyl group at the 25th position. [] It demonstrates similar reactivity to rifamycin S when reacted with 1,3,5-tri-t-butylhexahydro-1,3,5-triazine. []

    Relevance: 25-O-Deacetylrifamycin S is directly comparable to Rifamycin, 25-O-deacetyl- because they both represent the deacetylated forms of their parent rifamycin compounds. [] This structural similarity emphasizes the importance of the acetyl group at the 25th position in determining the reactivity and potentially other properties of rifamycins.

Source and Classification

Rifamycin, 25-O-deacetyl-, is derived from natural sources, particularly from the fermentation products of Amycolatopsis rifamycinica, a bacterium known for producing various rifamycins. The classification of this compound falls under the category of antibiotics, specifically targeting bacterial RNA synthesis. It is part of a broader class known as rifamycins, which includes other derivatives like rifampicin and rifabutin. These compounds are structurally related and share similar mechanisms of action but differ in their pharmacokinetics and spectrum of activity.

Synthesis Analysis

The synthesis of Rifamycin, 25-O-deacetyl-, typically involves the hydrolysis of rifamycin derivatives to remove the acetyl group at position 25. This process can be achieved through several methods:

  1. Alkaline Hydrolysis: The compound is dissolved in a suitable solvent (e.g., methanol or dimethylformamide) and treated with an alkaline reagent such as sodium hydroxide or sodium bicarbonate. The reaction conditions generally involve stirring at room temperature for a specified duration until complete hydrolysis occurs .
  2. Catalytic Hydrogenation: Another method involves hydrogenating the parent rifamycin compound in the presence of a catalyst (like platinum dioxide) to facilitate the removal of the acetyl group. This method is often followed by extraction and purification steps to isolate the desired product .
  3. Thin Layer Chromatography: The progress of these reactions can be monitored using thin-layer chromatography, which helps confirm the successful conversion to 25-O-deacetyl- derivatives by observing changes in Rf values .
Molecular Structure Analysis

The molecular formula for Rifamycin, 25-O-deacetyl-, is C35H45N1O11C_{35}H_{45}N_{1}O_{11}. The structure features a large naphthalene ring system with multiple functional groups, including hydroxyl and carbonyl groups. The removal of the acetyl group at position 25 results in a hydroxyl group being present instead, which alters the compound's polarity and solubility characteristics.

Structural Characteristics:

  • Molecular Weight: Approximately 645.74 g/mol.
  • Functional Groups: Hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
  • 3D Structure: The spatial arrangement contributes to its binding affinity for bacterial RNA polymerase.
Chemical Reactions Analysis

Rifamycin, 25-O-deacetyl-, participates in various chemical reactions typical for its class:

  1. Binding to RNA Polymerase: Its primary chemical reaction involves binding to bacterial DNA-dependent RNA polymerase, inhibiting RNA synthesis . This interaction is crucial for its antibacterial activity.
  2. Hydrolysis Reactions: Under alkaline conditions, it can undergo hydrolysis to regenerate parent compounds or further derivatives, depending on reaction conditions .
  3. Reactivity with Nucleophiles: The presence of reactive functional groups allows it to participate in nucleophilic substitution reactions, which can be exploited for synthesizing new derivatives with enhanced properties .
Mechanism of Action

The mechanism by which Rifamycin, 25-O-deacetyl-, exerts its antibacterial effects primarily involves:

  • Inhibition of RNA Synthesis: The compound binds specifically to the beta subunit of bacterial RNA polymerase, preventing transcription initiation. This binding occurs through stacking interactions between its naphthalene ring and aromatic residues within the enzyme .
  • Selectivity for Prokaryotes: While it effectively inhibits prokaryotic RNA polymerase, eukaryotic cells exhibit significantly reduced sensitivity due to structural differences in their RNA polymerases .
Physical and Chemical Properties Analysis

Rifamycin, 25-O-deacetyl-, exhibits several important physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like dimethylformamide but poorly soluble in water.
  • Stability: The compound is stable under acidic conditions but can undergo hydrolysis under alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of complex organic compounds.

Additional Properties:

  • pKa Values: Reflecting its acidic nature due to hydroxyl groups.
  • Log P Value: Indicates lipophilicity, influencing absorption and distribution.
Applications

Rifamycin, 25-O-deacetyl-, has several significant scientific applications:

  1. Antimicrobial Therapy: Primarily used in treating infections caused by Mycobacterium species, including tuberculosis.
  2. Research Tool: Utilized in studies investigating bacterial RNA synthesis mechanisms and antibiotic resistance.
  3. Formulation Development: Its pharmacokinetic properties are leveraged in developing modified-release formulations to enhance therapeutic efficacy while minimizing systemic side effects .
Historical Development and Chemical Lineage of Rifamycin Derivatives

Discovery and Early Characterization of Rifamycin Metabolites

The rifamycin lineage traces its origin to 1957, when microbiologists Piero Sensi and Maria Teresa Timbal at Gruppo Lepetit SpA (Milan, Italy) isolated a novel actinobacterium from a soil sample near St. Raphael, France. This strain, initially classified as Streptomyces mediterranei (later reclassified as Amycolatopsis mediterranei and subsequently Amycolatopsis rifamycinica), produced a complex mixture of antibiotics during fermentation [5] [1]. Early chromatographic separation revealed five structurally related compounds designated rifamycins A through E. Among these, rifamycin B emerged as the most stable yet paradoxically the least biologically active component under standard assay conditions [1] [4]. This metabolic profile was significantly influenced by fermentation parameters; notably, the addition of diethylbarbituric acid to the culture medium selectively enhanced rifamycin B production while suppressing other congeners [5] [7].

Critical characterization work demonstrated that rifamycin B served as a biosynthetic precursor. Upon exposure to aqueous solutions or specific enzymatic conditions, it underwent spontaneous oxidative transformations. The initial conversion yielded rifamycin O (a glycolic ester derivative), which rapidly hydrolyzed to form rifamycin S – the first derivative exhibiting potent antibacterial activity [1] [5]. Subsequent reduction of rifamycin S produced rifamycin SV, which became the first clinically utilized rifamycin derivative. Introduced in the early 1960s, rifamycin SV was administered parenterally and topically for Gram-positive infections and biliary tract infections due to its favorable pharmacokinetic profile in these contexts [1] [3]. Crucially, metabolic studies identified 25-O-deacetylrifamycin as a key intermediate in the biosynthesis of later metabolites. This deacetylated form arises from the enzymatic hydrolysis of the C-25 acetate ester present in rifamycin B and other early metabolites, a reaction later attributed to specific esterases or cytochrome P450 monooxygenases (e.g., Rif-Orf5) within the producing organism [2] [9].

Table 1: Key Early Rifamycin Metabolites and Properties

MetaboliteStructural FeatureBiological ActivityRole in Pathway
Rifamycin BC-1/C-11 glycolate, C-25 acetateNegligiblePrimary stable fermentation product
Rifamycin OC-1/C-11 glycolate derivativeLowUnstable oxidative intermediate
Rifamycin SQuinonic chromophore, C-25 acetateHigh (Gram-positive bacteria)First highly active derivative
Rifamycin SVHydroquinone, C-25 acetateHigh (Parenteral use)First clinical derivative
25-O-DeacetylrifamycinLacks C-25 acetate groupVariable (Intermediate)Biosynthetic precursor to rifamycin W & later ansamycins

Semisynthetic Pathways for 25-O-Deacetylrifamycin Production

The production of 25-O-deacetylrifamycin leverages both bio-catalytic and chemical methodologies, exploiting the inherent reactivity of the C-25 acetate ester group present in natural rifamycins.

Bio-catalytic Deacetylation:Within Amycolatopsis strains, 25-O-deacetylation is primarily mediated by specific enzymes. Genetic studies identified Rif-Orf5, a putative cytochrome P450 monooxygenase (CYP450), as a key enzyme responsible for this transformation [2]. Mutant strains of A. mediterranei S699 with rif-orf5 deletions (Δrif-orf5) accumulate rifamycin W and its congeners instead of progressing to rifamycin B/S/SV. This blockage occurs because Rif-Orf5 catalyzes the oxidative cleavage of the C12/C29 double bond in rifamycin W, a step preceding the introduction of the C-25 acetate group in the classical pathway. Consequently, Δrif-orf5 mutants produce significant quantities of rifamycin W and novel derivatives like 24-O-demethyl-25-O-deacetylrifamycin W, which inherently lack the C-25 acetate [2] [8]. Fermentation optimization using these mutants, particularly on YMG agar medium, provides a direct biosynthetic route to 25-O-deacetylated scaffolds.

Chemical Deacetylation:Chemical synthesis provides a robust alternative for generating 25-O-deacetylrifamycin and derivatives from readily available rifamycin precursors:

  • Selective Hydrolysis: Rifamycin S or SV undergoes controlled hydrolysis using mild bases (e.g., aqueous sodium bicarbonate or carbonate) or nucleophiles (e.g., hydrazine hydrate, NH₂NH₂·H₂O). This selectively cleaves the C-25 acetate ester without affecting other sensitive functionalities like the ansa bridge lactam or phenolic hydroxyls [1] [8].Rifamycin S/SV + H₂O/OH⁻ or NH₂NH₂ → 25-O-Deacetylrifamycin S/SV + Acetate or Acetylhydrazine
  • Transformation via Rifamycin B: Rifamycin B can be enzymatically or chemically hydrolyzed to rifamycin SV (retaining C-25 acetate), which is then subjected to the deacetylation step above. Alternatively, direct chemical modification sequences starting from Rifamycin B can incorporate the deacetylation step [4].
  • Derivatization of 25-O-Deacetyl Intermediates: The free C-25 hydroxyl group in 25-O-deacetylrifamycins is chemically versatile. It can be:
  • Reverted: Re-acetylated to regenerate rifamycin S/SV analogs.
  • Functionalized: Alkylated, acylated with novel acid moieties, or used to form novel esters, carbonates, or carbamates to explore structure-activity relationships (SAR), particularly regarding membrane permeability and target binding [8].

Table 2: Methods for 25-O-Deacetylrifamycin Production

MethodStarting MaterialKey Agent/EnzymePrimary ProductAdvantage
Bio-catalytic (Δrif-orf5 mutant)N/A (Fermentation)Absence of Rif-Orf5 CYP450Rifamycin W congeners (inherently 25-O-deacetyl)Direct biosynthesis, complex derivatives
Chemical HydrolysisRifamycin S or SVMild base (HCO₃⁻/CO₃²⁻)25-O-Deacetylrifamycin S/SVHigh yield, selectivity, scalability
Chemical AminolysisRifamycin S or SVHydrazine Hydrate (NH₂NH₂)25-O-Deacetylrifamycin S/SVFaster reaction, easier workup

Structural Evolution from Rifamycin B to Clinically Relevant Derivatives

The structural journey from rifamycin B to potent clinical agents involved systematic modifications addressing two critical limitations of the natural metabolites: poor oral bioavailability and susceptibility to resistance development. The 25-O-deacetylrifamycin scaffold played a pivotal role as an intermediate in this evolution.

Core Scaffold Modifications:The biologically active ansa macrolide core common to all rifamycins features:

  • A naphthohydroquinone/quinone chromophore (essential for RNA polymerase binding).
  • A C1-C15 aliphatic ansa bridge spanning the aromatic system.
  • Key functional groups at C-1, C-4, C-8, C-11, C-12, C-21, C-23, C-25, and C-27/29. Modifications at these sites profoundly impact activity, pharmacokinetics, and resistance profiles [3] [5] [7]. Early modifications focused on the C-1/C-11 glycolate and the C-25 acetate. Hydrolysis of the C-25 acetate yielding 25-O-deacetylrifamycin SV, while retaining activity, highlighted that this group was not essential for core target inhibition but influenced solubility and cellular penetration [1] [2]. The critical breakthrough came with modifications at the C-3/C-4 position.

Strategic C-3/C-4 Functionalization:The most significant leap in rifamycin therapeutics arose from modifications involving the formyl group at C-3 of rifamycin SV (itself derived from rifamycin B/S):

  • Hydrazone Formation: Condensation of the C-3 formyl group of rifamycin SV (or 25-O-deacetylrifamycin SV) with various hydrazines yielded potent derivatives.
  • Rifampicin (Rifampin): The hydrazone formed between 3-formyl-25-O-deacetylrifamycin SV (or equivalent intermediates) and N-amino-N'-methylpiperazine proved exceptionally effective. This derivative exhibited:
  • Significant Oral Bioavailability: Overcoming the major limitation of rifamycin SV.
  • Potent Bactericidal Activity: Including against Mycobacterium tuberculosis.
  • Enhanced Tissue Penetration.Rifampicin, introduced clinically in 1968, became the cornerstone of tuberculosis therapy and remains so today [1] [4] [5].
  • Other Semisynthetic Derivatives: Similar strategies using different hydrazines or introducing modifications at other positions (e.g., C-4) led to other clinically important agents:
  • Rifabutin: Incorporates a spiropiperidyl group at C-3/C-4. Exhibits better activity than rifampicin against some mycobacteria (e.g., M. avium complex) and retains partial activity against some rifampicin-resistant M. tuberculosis strains with specific rpoB mutations.
  • Rifapentine: Features a cyclopentyl ring at the C-3/C-4 hydrazone. Has a significantly longer half-life than rifampicin, enabling once-weekly dosing in specific TB treatment phases.
  • Rifalazil/Rifaximin: Rifalazil has unique pharmacokinetics; Rifaximin is a poorly absorbed derivative designed for gastrointestinal infections (e.g., traveler's diarrhea, hepatic encephalopathy) acting locally without significant systemic exposure or drug interaction risks [3] [5] [7].

Impact of Polyketide Backbone Alterations:Beyond side-chain modifications, altering the polyketide backbone itself represents a frontier in overcoming resistance. Pioneering work involved domain swapping within the rifamycin polyketide synthase (PKS). Replacing the acyltransferase (AT) domain of module 6 in the rifamycin PKS (normally incorporating a methylmalonate-derived unit adding a methyl group at C-24) with the AT domain from module 2 of the rapamycin PKS (which incorporates malonate, adding no methyl group) yielded a mutant A. mediterranei strain. This strain produced 24-desmethylrifamycin B and 24-desmethylrifamycin SV [8]. Semisynthetic conversion to 24-desmethylrifampicin demonstrated retained potency against several rifampicin-resistant M. tuberculosis strains carrying common rpoB mutations (e.g., S531L). This breakthrough underscores the potential of modifying the ansa chain backbone, rather than just peripheral groups, to circumvent existing resistance mechanisms [8].

Table 3: Evolution of Key Rifamycin Derivatives from the 25-O-Deacetylrifamycin Scaffold

DerivativeCore ModificationKey Structural Change from Rif SVPrimary Clinical Significance
Rifamycin SVParent for modificationNatural metabolite (C-25 acetate retained)Early parenteral/topical Gram-positive infections
25-O-DeacetylrifamycinDeacetylation IntermediateLack of C-25 acetateSemisynthesis precursor
Rifampicin (Rifampin)C-3/C-4 Hydrazone3-((4-Methyl-1-piperazinyl)iminomethyl) groupFirst-line Tuberculosis therapy (Oral)
RifabutinC-3/C-4 SpiropiperidyliminoSpiroimidazopiperidyl groupMAC infections, some Rifampicin-resistant TB
RifapentineC-3/C-4 Cyclopentyl HydrazoneCyclopentyl ringLong-acting TB therapy (Once-weekly dosing)
24-DesmethylrifampicinAnsamycin Backbone + C-3/C-4 HydrazoneLack of C-24 methyl groupActive against some Rifampicin-resistant TB strains
RifaximinC-3/C-4 Pyridoimidazole + Structural adjustmentsBroad modifications enhancing low solubilityGI infections (Minimal systemic absorption)

Properties

CAS Number

17750-90-2

Product Name

Rifamycin, 25-O-deacetyl-

IUPAC Name

(9E,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

Molecular Formula

C35H45NO11

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C35H45NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,37-42H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+

InChI Key

AFMGWVYWAYHNEH-DRPSXBIXSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.